Cas no 2004443-87-0 (1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine)

1-Methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine is a pyrazole derivative characterized by its unique alkyl-substituted structure, which imparts distinct chemical properties. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate. The presence of both a methyl group and a branched heptyl chain enhances its lipophilicity, making it suitable for applications requiring solubility in nonpolar environments. Its amine functionality provides a reactive site for further derivatization, enabling the development of more complex molecules. The compound's stability under standard conditions ensures reliable handling and storage, while its structural features offer opportunities for tailored modifications in medicinal chemistry and material science.
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine structure
2004443-87-0 structure
商品名:1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine
CAS番号:2004443-87-0
MF:C12H23N3
メガワット:209.331122636795
CID:6231895
PubChem ID:165852260

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine 化学的及び物理的性質

名前と識別子

    • 1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine
    • 2004443-87-0
    • EN300-1150069
    • インチ: 1S/C12H23N3/c1-5-6-10(7-9(2)3)11-8-12(13)15(4)14-11/h8-10H,5-7,13H2,1-4H3
    • InChIKey: FCMGYDYRJKYIHS-UHFFFAOYSA-N
    • ほほえんだ: N1=C(C=C(N)N1C)C(CCC)CC(C)C

計算された属性

  • せいみつぶんしりょう: 209.189197746g/mol
  • どういたいしつりょう: 209.189197746g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 182
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 43.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1150069-2.5g
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine
2004443-87-0
2.5g
$2127.0 2023-05-27
Enamine
EN300-1150069-0.1g
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine
2004443-87-0
0.1g
$956.0 2023-05-27
Enamine
EN300-1150069-5.0g
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine
2004443-87-0
5g
$3147.0 2023-05-27
Enamine
EN300-1150069-0.25g
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine
2004443-87-0
0.25g
$999.0 2023-05-27
Enamine
EN300-1150069-0.5g
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine
2004443-87-0
0.5g
$1043.0 2023-05-27
Enamine
EN300-1150069-1.0g
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine
2004443-87-0
1g
$1086.0 2023-05-27
Enamine
EN300-1150069-10.0g
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine
2004443-87-0
10g
$4667.0 2023-05-27
Enamine
EN300-1150069-0.05g
1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine
2004443-87-0
0.05g
$912.0 2023-05-27

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine 関連文献

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amineに関する追加情報

Professional Introduction to 1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine (CAS No. 2004443-87-0)

1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and chemical properties. This compound, identified by its CAS number 2004443-87-0, belongs to the pyrazole class, which is well-known for its broad spectrum of biological activities. Pyrazoles and their derivatives have been extensively studied for their potential applications in drug development, particularly in the treatment of various diseases such as cancer, inflammation, and infectious disorders.

The molecular structure of 1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine consists of a pyrazole ring substituted with a methyl group at the 1-position and a 2-methylheptan-4-yl side chain at the 3-position. This specific arrangement contributes to its distinct chemical reactivity and biological interactions. The presence of the methyl group at the 1-position enhances the compound's solubility and stability, while the 2-methylheptan-4-yl side chain introduces a hydrophobic region that can interact with biological targets such as enzymes and receptors.

In recent years, there has been a growing interest in developing novel therapeutic agents based on pyrazole derivatives due to their ability to modulate various biological pathways. One of the most promising applications of compounds like 1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine is in the field of oncology. Studies have shown that pyrazole derivatives can inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways associated with cancer growth and progression. For instance, research has demonstrated that certain pyrazole-based compounds can selectively target and inhibit tyrosine kinases, thereby blocking tumor cell proliferation.

Furthermore, the biological activity of 1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine has been explored in the context of anti-inflammatory therapies. Inflammation is a key factor in many chronic diseases, including rheumatoid arthritis and inflammatory bowel disease. Preclinical studies have indicated that this compound can modulate inflammatory cytokine production by interacting with nuclear factor kappa B (NFκB) signaling pathways. By inhibiting NFκB activation, 1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine may help reduce inflammation and alleviate symptoms associated with these conditions.

The pharmacokinetic properties of 1-methyl-3-(2-methylheptan-4-yl)-1H-pyrazol-5-amine are also of great interest. The compound's molecular structure suggests that it may exhibit good oral bioavailability due to its favorable solubility profile. Additionally, its stability under physiological conditions makes it a promising candidate for further development into a drug candidate. Researchers have been investigating ways to optimize its pharmacokinetic profile by modifying its chemical structure to enhance absorption, distribution, metabolism, and excretion (ADME) properties.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates like 1-methyl-3-(2-methylheptan-4-yll)-1H-pyrazol -5 -amine. Molecular docking studies have been conducted to evaluate its binding affinity to various biological targets, including enzymes and receptors involved in disease pathways. These studies have provided valuable insights into how the compound interacts with its targets at the molecular level, which is crucial for designing more effective therapeutic agents.

The synthesis of 1-methyl -3-(2 -methylheptan -4 -yl) -1H -pyra zol -5 -amine has also been optimized to ensure high yield and purity. Researchers have developed efficient synthetic routes that minimize side reactions and improve overall efficiency. These synthetic methods are essential for producing sufficient quantities of the compound for preclinical and clinical studies.

In conclusion, 1 -methyl -3 - (2 -m ethylheptan -4 -yl) -1 H -py ra zol -5 -ami ne (CAS No .2004443 -87 -0) is a promising compound with significant potential in pharmaceutical research. Its unique structural features contribute to its biological activity, making it a valuable candidate for further investigation in areas such as oncology and anti-inflammatory therapies. With ongoing research and development efforts aimed at optimizing its pharmacokinetic properties and exploring new therapeutic applications, 1 methyl -3 (2 methyl hept an 4 yl) 1 H py ra zol 5 ami ne holds great promise as a future therapeutic agent.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd